molecular formula C3H6ClN B13527020 N-methylethanecarbonimidoyl chloride CAS No. 996-25-8

N-methylethanecarbonimidoyl chloride

Cat. No.: B13527020
CAS No.: 996-25-8
M. Wt: 91.54 g/mol
InChI Key: ZAYALXOCHCPYQG-UHFFFAOYSA-N
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Description

N-methylethanecarbonimidoyl chloride is an organic compound with the molecular formula C3H6ClN. It is a derivative of carbonimidoyl chloride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylethanecarbonimidoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methylformamide with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale reactors. The process involves the continuous addition of N-methylformamide and thionyl chloride, followed by distillation to separate the desired product. The reaction is carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methylethanecarbonimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylethanecarbonimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbon atom .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.

    N-methylformamide: A precursor in the synthesis of N-methylethanecarbonimidoyl chloride.

    N-methylthiocarbamoyl chloride: Contains a sulfur atom instead of an oxygen atom

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of a single methyl group on the nitrogen atom. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .

Properties

CAS No.

996-25-8

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

N-methylethanimidoyl chloride

InChI

InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3

InChI Key

ZAYALXOCHCPYQG-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)Cl

Origin of Product

United States

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